molecular formula C8H8BF3O3 B1304067 2-Methoxy-5-(trifluoromethyl)phenylboronic acid CAS No. 240139-82-6

2-Methoxy-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B1304067
CAS No.: 240139-82-6
M. Wt: 219.96 g/mol
InChI Key: PXDQUMRSSQYJSX-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C8H8BF3O3. This compound is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Biochemical Analysis

Biochemical Properties

2-Methoxy-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules . In biochemical systems, this compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety. This interaction often involves the formation of reversible covalent bonds with diols and other nucleophilic groups present in biomolecules, leading to modulation of their activity and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction of this compound with specific enzymes can lead to alterations in metabolic flux and the regulation of key metabolic pathways . Additionally, its ability to form reversible covalent bonds with cellular proteins can impact protein function and stability, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the formation of reversible covalent bonds with biomolecules, particularly those containing diol groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under inert atmosphere and room temperature conditions . Prolonged exposure to reactive environments or elevated temperatures can lead to degradation, which may impact its efficacy in biochemical assays. Long-term studies in in vitro and in vivo settings have shown that this compound can have sustained effects on cellular function, although the extent of these effects may diminish over time due to degradation and metabolic processing .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response, beyond which the effects may become detrimental to the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, its interaction with enzymes in the glycolytic pathway can alter the levels of metabolites and impact energy production in cells . Additionally, this compound can affect the balance of redox reactions by interacting with enzymes involved in oxidative stress responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can localize to various cellular compartments, depending on its interactions with intracellular proteins and organelles . The distribution of this compound within tissues is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may localize to the mitochondria, where it can impact metabolic processes and energy production . The precise subcellular localization of this compound is critical for its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-5-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethyl)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . This compound can also participate in other reactions such as:

Common Reagents and Conditions

    Palladium catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing agents: Hydrogen peroxide, sodium periodate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

Major Products

    Biaryl compounds: Formed via Suzuki-Miyaura coupling

    Phenols: Formed via oxidation

    Boronate esters: Formed via reduction

Scientific Research Applications

2-Methoxy-5-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:

    Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

    Biology: Utilized in the development of boron-containing drugs and probes for biological studies.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Employed in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

2-Methoxy-5-(trifluoromethyl)phenylboronic acid can be compared with other similar boronic acids:

Properties

IUPAC Name

[2-methoxy-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c1-15-7-3-2-5(8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDQUMRSSQYJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382207
Record name [2-Methoxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240139-82-6
Record name [2-Methoxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyl lithium (1.6M in hexanes, 456 μL, 0.729 mmol) was added dropwise to a stirred solution of 2-iodo-1-methoxy-4-(trifluoromethyl)benzene (Step A, 200 mg, 0.662 mmol) in THF (1.5 mL) at −78° C. under an atmosphere of nitrogen. The reaction stirred at −78° C. for 30 min prior to the addition of triisopropyl borate (458 μL, 1.986 mmol). The reaction stirred an additional 2 h at −78° C. and was quenched with sat. NH4Cl. The mixture was extracted with CH2Cl2 and the organic phase was washed with NaHCO3 (15 mL) and brine (15 mL), dried (Na2SO4), filtered, conc. in vacuo to afford [2-methoxy-5-(trifluoromethyl)phenyl]boronic acid which was carried on without purification.
Quantity
456 μL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
458 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-trifluoromethylanisole (8 g; 45 mmol) in dry THF (80 ml) at −30° C. under N2 was added a solution of 2.5 M n-BuLi in hexane (20 ml; 50 mmol). The reaction mixture was stirred for 1 h at −30° C., then cooled to −70° C. and added B(Oi-Pr)3 (14.1 ml; 64 mmol). The reaction mixture was allowed to slowly warm up to rt. over night. The reaction mixture was added 2 M HCl (40 ml) and THF was removed by evaporation. The aqueous remanense was extracted with Et2O (4×20 ml) and the combined organic fractions were extracted with 1 M NaOH (5×17 ml). The combined aqueous fractions were neutralized by 10 M HCl. The precipitate formed was isolated by filtration and washed with 1 M HCl to give 8.1 g (81%) product.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
81%

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